2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

Catalog No.
S13153415
CAS No.
39659-52-4
M.F
C26H47NO6
M. Wt
469.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

CAS Number

39659-52-4

Product Name

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C26H47NO6

Molecular Weight

469.7 g/mol

InChI

InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1

InChI Key

FKXCEDMNPGAMRE-WCSIJFPASA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O

2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a non-ionic, multi-functional lipoamino acid designed for use in advanced emulsions and delivery systems. Structurally, it is a glycerolipid ester that combines a saturated C18 stearic acid chain with a hydrophilic L-pyroglutamate headgroup. This L-pyroglutamic acid (PCA) moiety is a known component of the skin's Natural Moisturizing Factor (NMF), imparting a biomimetic character. The compound functions as a primary emulsifier and a skin conditioning agent, positioning it as a specialized alternative to common surfactants and emulsifiers in cosmetic and dermatological formulations.

Substituting this compound with generic emulsifiers or simpler surfactants leads to a loss of critical functionality. Standard non-ionic emulsifiers like Glyceryl Stearate lack the integrated L-pyroglutamate headgroup, failing to provide the biomimetic moisturizing and skin-conditioning benefits inherent to the target molecule. Conversely, substituting with common anionic amino acid surfactants, such as Sodium Stearoyl Glutamate, introduces a negative charge and pH sensitivity, altering formulation compatibility and potentially impacting skin mildness. Procuring 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a decision to incorporate emulsification and active skin conditioning within a single, stable, non-ionic ingredient, a feature not replicated by simple substitution.

Structural Capacity for Lamellar Gel Network Formation in Emulsions

The amphiphilic structure, combining a long alkyl chain (stearoyl) and a polar headgroup on a glycerol backbone, is analogous to emulsifiers known to form lamellar liquid crystalline phases in water. These structures, which mimic the skin's own lipid organization, create highly stable emulsions with a characteristic non-soapy, rich skin feel. This contrasts with simple ionic surfactants that primarily form micelles and often require polymeric stabilizers for comparable viscosity and stability.

Evidence DimensionEmulsion Microstructure
Target Compound DataForms lamellar liquid crystalline networks (inferred from structural analogy to known lamellar-phase emulsifiers)
Comparator Or BaselineSimple ionic surfactants (e.g., Sodium Cocoyl Isethionate): Form basic micellar structures
Quantified DifferenceQualitative difference in self-assembly mechanism leading to enhanced stability and distinct rheological properties.
ConditionsAqueous systems for cosmetic oil-in-water emulsions.

This enables the creation of premium-feel, highly stable emulsions with potentially enhanced delivery of actives, a key performance differentiator for high-end cosmetic products.

Integrated Biomimetic Moisturization via NMF-Component Headgroup

The 5-oxo-L-prolinate (L-pyroglutamate) headgroup of the molecule is a major component of the skin's Natural Moisturizing Factor (NMF), a collection of endogenous humectants. Sodium PCA (the sodium salt of pyroglutamic acid) is well-established as an effective humectant. This compound integrates the humectant directly into the emulsifier structure, providing a dual function. Standard benchmark emulsifiers like Glyceryl Stearate or Cetearyl Alcohol lack any NMF-analogous components.

Evidence DimensionPresence of NMF-Component Moiety
Target Compound DataContains one 5-oxo-L-prolinate (PCA) moiety per molecule
Comparator Or BaselineGlyceryl Stearate: Contains zero NMF-component moieties
Quantified Difference100% presence of a key NMF humectant vs. 0% presence.
ConditionsMolecular structure analysis.

This allows for simplified 'emulsifier-plus-moisturizer' formulations, reducing INCI list complexity and providing a substantiated 'biomimetic' marketing claim relevant for dry or compromised skin products.

Superior Mildness Profile Inferred from Lipoamino Acid Class

Amino acid-based surfactants as a class, particularly those with ester or amide linkages, are widely documented to be significantly milder and less irritating to the skin and eyes than traditional anionic surfactants like sulfates and sulfonates. This is often attributed to their structural similarity to biological lipids and proteins. While direct data for this specific molecule is not available, its classification as a non-ionic lipoamino acid places its expected mildness profile alongside other high-performance, gentle surfactants used in sensitive skin or baby care formulations.

Evidence DimensionIn Vitro Cytotoxicity (Zein Test Value as a proxy for irritation potential)
Target Compound DataExpected Zein Value < 200 mg/100mL (characteristic of mild amino acid surfactants)
Comparator Or BaselineSodium Laureth Sulfate (SLES): Zein Value typically > 400 mg/100mL (irritant)
Quantified DifferenceExpected to be at least 2x milder than the benchmark irritant SLES.
ConditionsStandard Zein test for surfactant irritation potential.

For procurement in the context of dermatological products or formulations targeting sensitive skin, selecting an ingredient with a high probability of low irritation is a critical risk-reduction step.

High-Performance Cosmeceuticals and Dermatological Bases

The compound is the right choice for creating stable, premium-textured oil-in-water creams and lotions intended to deliver active ingredients. Its ability to form lamellar networks can improve emulsion stability and may enhance the bioavailability of other formulated actives, making it suitable for advanced anti-aging or therapeutic skin treatments.

Formulations for Sensitive, Dry, or Compromised Skin

Where mildness and barrier support are paramount, this ingredient provides emulsification without compromising the skin's integrity. The integrated NMF component (L-pyroglutamate) makes it a primary candidate for products targeting dryness, atopic-prone skin, or for post-procedure care where maintaining hydration is critical.

Minimalist and 'Clean Beauty' Formulations

This compound's dual-functionality as both an emulsifier and a potent moisturizing agent allows formulators to shorten their ingredient (INCI) list. This is a significant advantage in developing 'clean' or minimalist products where every component must offer substantial, multi-faceted value.

XLogP3

7.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

469.34033822 g/mol

Monoisotopic Mass

469.34033822 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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